molecular formula C11H12O B14434228 (3-Methoxybuta-1,3-dien-1-yl)benzene CAS No. 74104-18-0

(3-Methoxybuta-1,3-dien-1-yl)benzene

Cat. No.: B14434228
CAS No.: 74104-18-0
M. Wt: 160.21 g/mol
InChI Key: NRRQXLYOHDBBBS-UHFFFAOYSA-N
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Description

(3-Methoxybuta-1,3-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a (3-methoxybuta-1,3-dien-1-yl) group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactive diene functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxybuta-1,3-dien-1-yl)benzene typically involves the reaction of a suitable benzene derivative with a methoxy-substituted butadiene. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxybuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the diene moiety into a more saturated hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

(3-Methoxybuta-1,3-dien-1-yl)benzene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxybuta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its reactive diene and aromatic functionalities. The compound can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing electrophilic aromatic substitution. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-(3-Methylbuta-1,3-dien-1-yl)benzene: Similar structure but with a methyl group instead of a methoxy group.

    (Z)-(3-Methoxybuta-1,3-dien-1-yl)benzene: Geometric isomer with different spatial arrangement of substituents.

Uniqueness

(3-Methoxybuta-1,3-dien-1-yl)benzene is unique due to its methoxy substitution, which can influence its reactivity and interactions compared to its methyl-substituted counterpart. The presence of the methoxy group can enhance its electron-donating properties, making it more reactive in certain chemical reactions.

Properties

CAS No.

74104-18-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

3-methoxybuta-1,3-dienylbenzene

InChI

InChI=1S/C11H12O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-9H,1H2,2H3

InChI Key

NRRQXLYOHDBBBS-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C=CC1=CC=CC=C1

Origin of Product

United States

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